1-(4-Bromo-2-methoxyphenyl)ethanone
Overview
Description
1-(4-Bromo-2-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9BrO2. It is a derivative of acetophenone, where the phenyl ring is substituted with a bromine atom at the fourth position and a methoxy group at the second position. This compound is known for its applications in organic synthesis and various research fields.
Scientific Research Applications
1-(4-Bromo-2-methoxyphenyl)ethanone has diverse applications in scientific research:
Biochemical Analysis
Biochemical Properties
1-(4-Bromo-2-methoxyphenyl)ethanone plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s bromine atom and methoxy group contribute to its binding affinity with specific proteins, leading to alterations in their activity and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in alterations in the expression of specific genes, thereby affecting cellular function .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In in vitro and in vivo studies, it has been observed that the compound’s activity decreases over time due to degradation. Its initial effects on cellular processes can be significant, leading to long-term changes in cell function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can lead to significant changes in cell signaling pathways, gene expression, and metabolism. Toxic or adverse effects may also be observed at high doses, indicating the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound’s effects on metabolic flux and metabolite levels are significant, leading to alterations in cellular metabolism. For instance, it can inhibit key enzymes in glycolysis or the citric acid cycle, thereby affecting the overall metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific cellular compartments can influence its effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within these compartments can affect its interactions with biomolecules and its overall activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 2-methoxyacetophenone. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted with other electrophiles under suitable conditions.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) or sulfuric acid (H2SO4) can be used under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea (NH2CSNH2) are commonly used.
Major Products Formed:
Electrophilic Aromatic Substitution: Substituted phenyl ethanones with various electrophiles.
Nucleophilic Substitution: Substituted phenyl ethanones with nucleophiles like amines or thiols.
Reduction: 1-(4-Bromo-2-methoxyphenyl)ethanol.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group on the phenyl ring influence the compound’s reactivity and binding affinity. In electrophilic aromatic substitution reactions, the electron-donating methoxy group activates the aromatic ring, making it more susceptible to electrophilic attack . The carbonyl group can participate in nucleophilic addition reactions, forming intermediates that undergo further transformations .
Comparison with Similar Compounds
- 2-Bromo-4’-methoxyacetophenone
- 2-Bromo-4’-chloroacetophenone
- 2-Bromo-4’-nitroacetophenone
- 2-Bromoacetophenone
- 2-Bromo-4’-fluoroacetophenone
Uniqueness: 1-(4-Bromo-2-methoxyphenyl)ethanone is unique due to the specific positioning of the bromine and methoxy groups on the phenyl ring. This unique substitution pattern imparts distinct reactivity and properties compared to other similar compounds. The presence of both electron-withdrawing (bromine) and electron-donating (methoxy) groups allows for versatile chemical transformations and applications .
Properties
IUPAC Name |
1-(4-bromo-2-methoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZHKXMHJFOQPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459103 | |
Record name | 1-(4-Bromo-2-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30459103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89368-12-7 | |
Record name | 1-(4-Bromo-2-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30459103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-bromo-2-methoxyphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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